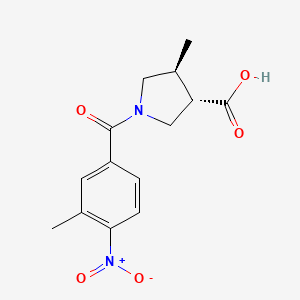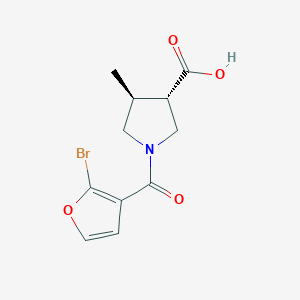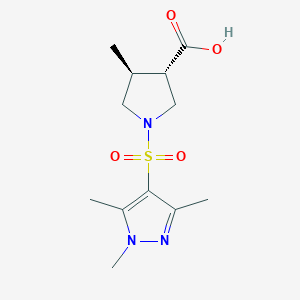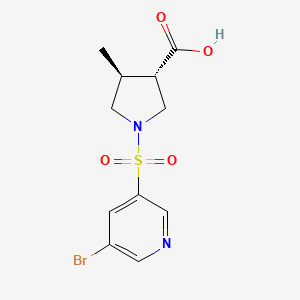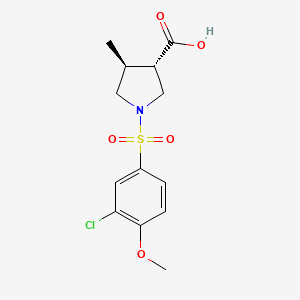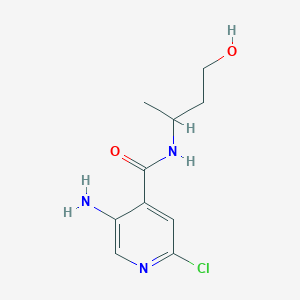![molecular formula C16H18N2O2 B6633091 8-[(6-Methoxypyridin-3-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633091.png)
8-[(6-Methoxypyridin-3-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[(6-Methoxypyridin-3-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as MPTN and is a synthetic analog of the natural compound dihydronitidine. MPTN has been studied extensively for its pharmacological properties and its potential use in various fields of research.
作用机制
The mechanism of action of MPTN involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Specifically, MPTN has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. Additionally, MPTN has been shown to activate the p53 signaling pathway, which is involved in the regulation of cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
MPTN has been shown to have a variety of biochemical and physiological effects. Studies have shown that MPTN can induce apoptosis in cancer cells through the activation of various signaling pathways. Additionally, MPTN has been shown to inhibit the growth and proliferation of cancer cells, which can lead to the suppression of tumor growth. Furthermore, MPTN has been shown to have anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One of the primary advantages of using MPTN in lab experiments is its potent anticancer properties. Additionally, MPTN is relatively easy to synthesize and can be purified using various analytical techniques. However, one of the limitations of using MPTN in lab experiments is its potential toxicity. Studies have shown that MPTN can be toxic to normal cells at high concentrations, which can limit its potential use in clinical applications.
未来方向
There are several future directions for the research of MPTN. One potential area of research is the development of new cancer therapies that incorporate MPTN. Additionally, further studies are needed to determine the optimal dosage and administration of MPTN in the treatment of various diseases. Furthermore, studies are needed to investigate the potential side effects and toxicity of MPTN in humans. Overall, the research of MPTN has significant potential for the development of new therapies in various fields of scientific research.
合成方法
The synthesis of MPTN involves a multi-step process that starts with the reaction of 2-bromo-5,6,7,8-tetrahydronaphthalen-1-ol with 6-methoxypyridin-3-amine. This reaction leads to the formation of 8-(6-methoxypyridin-3-ylamino)-5,6,7,8-tetrahydronaphthalen-2-ol, which is then purified and characterized using various analytical techniques.
科学研究应用
MPTN has been studied extensively for its potential applications in various fields of scientific research. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that MPTN has potent anticancer properties and can induce apoptosis in cancer cells. Additionally, MPTN has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer therapies.
属性
IUPAC Name |
8-[(6-methoxypyridin-3-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-20-16-8-6-12(10-17-16)18-15-4-2-3-11-5-7-13(19)9-14(11)15/h5-10,15,18-19H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZMZOXQUNSTHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC2CCCC3=C2C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(6-Methoxypyridin-3-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline](/img/structure/B6633018.png)
![4-N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-N,2-N-dimethylpyrimidine-2,4-diamine](/img/structure/B6633019.png)

![N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633021.png)
